molecular formula C38H29N2OP B3178834 (R,R)-O-Pinap CAS No. 828927-95-3

(R,R)-O-Pinap

Cat. No.: B3178834
CAS No.: 828927-95-3
M. Wt: 560.6 g/mol
InChI Key: CRRMWTXRDGJNLJ-UHFFFAOYSA-N
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Description

(R,R)-O-Pinap is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-O-Pinap typically involves the reaction of a phosphine precursor with a chiral diol. The reaction conditions often include the use of a base to deprotonate the diol, facilitating the formation of the desired chiral ligand. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating automated systems for reaction monitoring and control. Industrial production also emphasizes the importance of safety and environmental considerations, ensuring that the process is sustainable and compliant with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(R,R)-O-Pinap undergoes various types of chemical reactions, including:

    Oxidation: The ligand can participate in oxidation reactions, often in the presence of transition metal catalysts.

    Reduction: It can also be involved in reduction reactions, where it helps to transfer electrons to the substrate.

    Substitution: this compound can undergo substitution reactions, where one ligand is replaced by another in a coordination complex.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include transition metal catalysts such as palladium, rhodium, and iridium. The reaction conditions often involve specific solvents, temperatures, and pressures to optimize the reaction rate and selectivity.

Major Products

The major products formed from reactions involving this compound are typically chiral compounds with high enantiomeric purity. These products are valuable in various applications, including pharmaceuticals and fine chemicals.

Scientific Research Applications

(R,R)-O-Pinap has a wide range of scientific research applications:

    Chemistry: It is used in asymmetric catalysis to produce chiral molecules with high enantioselectivity.

    Biology: The ligand is employed in the synthesis of biologically active compounds, aiding in the development of new drugs and therapies.

    Medicine: this compound is used in the production of pharmaceuticals, particularly those requiring high enantiomeric purity.

    Industry: It is utilized in the manufacture of fine chemicals and specialty materials, contributing to the development of advanced materials and technologies.

Mechanism of Action

The mechanism by which (R,R)-O-Pinap exerts its effects involves its coordination to a metal center, forming a chiral environment around the metal. This chiral environment induces enantioselectivity in the catalytic process, favoring the formation of one enantiomer over the other. The molecular targets and pathways involved include the coordination of the ligand to transition metals, facilitating various catalytic transformations.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-O-Pinap: The enantiomer of (R,R)-O-Pinap, used in similar applications but with opposite enantioselectivity.

    BINAP: Another chiral ligand used in asymmetric synthesis, known for its high enantioselectivity and versatility.

    DIPAMP: A chiral ligand used in hydrogenation reactions, offering high enantioselectivity.

Uniqueness

This compound is unique in its ability to induce high enantioselectivity in a wide range of reactions. Its specific chiral environment and coordination properties make it a valuable tool in asymmetric synthesis, distinguishing it from other chiral ligands.

Properties

IUPAC Name

diphenyl-[1-[4-(1-phenylethoxy)phthalazin-1-yl]naphthalen-2-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H29N2OP/c1-27(28-15-5-2-6-16-28)41-38-34-24-14-13-23-33(34)37(39-40-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRMWTXRDGJNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H29N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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